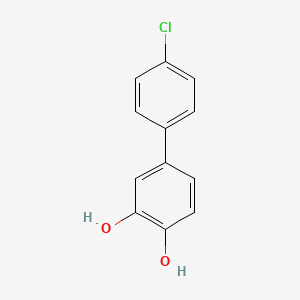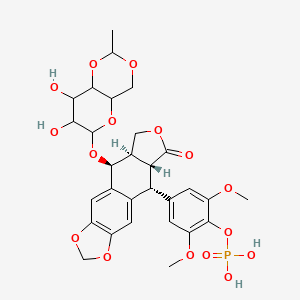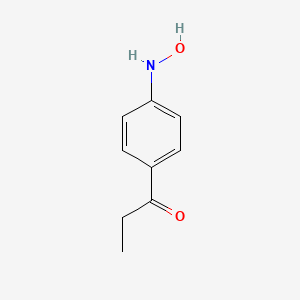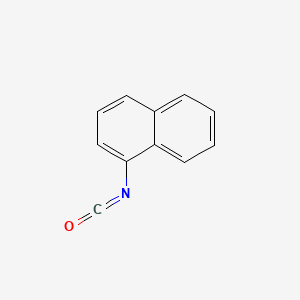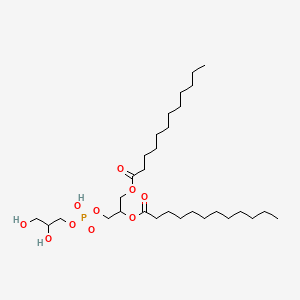
Dilauroylphosphatidylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilauroylphosphatidylglycerol is a phosphatidylglycerol in which both acyl groups are lauroyl. It is a type of phospholipid that is commonly found in biological membranes and plays a crucial role in various cellular processes. This compound is particularly interesting due to its unique structural properties and its applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dilauroylphosphatidylglycerol can be synthesized through the esterification of glycerol with lauric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dilauroylphosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroperoxides and other oxidized derivatives, while reduction can result in the formation of alcohols and other reduced products.
Wissenschaftliche Forschungsanwendungen
Dilauroylphosphatidylglycerol has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying the behavior of phospholipids in various chemical reactions.
Biology: It is used in the study of membrane biology and the role of phospholipids in cellular processes.
Medicine: It is used in drug delivery systems and as a component of liposomal formulations for targeted drug delivery.
Industry: It is used in the production of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism by which dilauroylphosphatidylglycerol exerts its effects involves its incorporation into biological membranes. It interacts with other membrane components, such as proteins and other lipids, to modulate membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction, membrane fusion, and transport of molecules across the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipalmitoylphosphatidylglycerol: Similar to dilauroylphosphatidylglycerol but with palmitoyl groups instead of lauroyl groups.
Dioleoylphosphatidylglycerol: Contains oleoyl groups instead of lauroyl groups.
Distearoylphosphatidylglycerol: Contains stearoyl groups instead of lauroyl groups.
Uniqueness
This compound is unique due to its specific acyl chain composition, which affects its physical and chemical properties. The lauroyl groups confer specific characteristics, such as a lower melting point and increased fluidity, compared to other phosphatidylglycerols with longer or unsaturated acyl chains. This makes it particularly useful in applications where these properties are desirable.
Eigenschaften
CAS-Nummer |
63644-55-3 |
|---|---|
Molekularformel |
C30H59O10P |
Molekulargewicht |
610.8 g/mol |
IUPAC-Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C30H59O10P/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32H,3-26H2,1-2H3,(H,35,36) |
InChI-Schlüssel |
LHCZDUCPSRJDJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC |
Synonyme |
1,2-didodecanoyl-glycero-3-phosphocholine 1,2-didodecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) diC(12)PG |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B1211081.png)
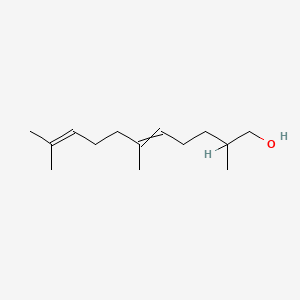
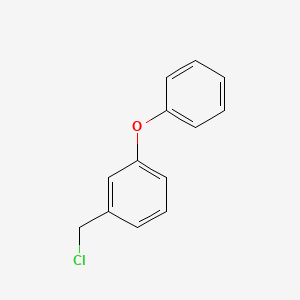
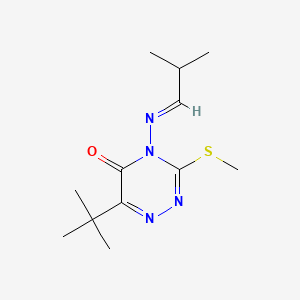
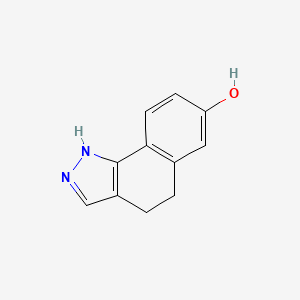

![Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1211094.png)


